2,3,3',4,4',5,5',6-Octachlorobiphenyl

Übersicht

Beschreibung

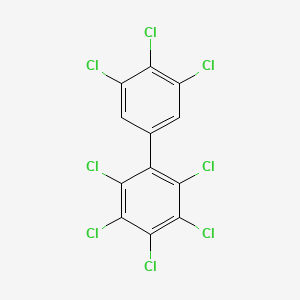

2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .

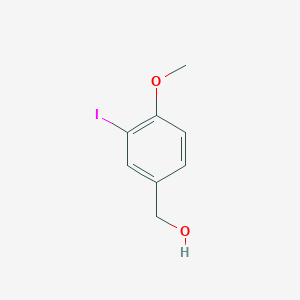

Molecular Structure Analysis

The molecular formula of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl is C12H2Cl8 . The structure consists of two benzene rings with eight chlorine atoms attached .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl are as follows :Wissenschaftliche Forschungsanwendungen

Atropisomer Characterization

- Research has been conducted on the atropisomers of polychlorinated biphenyls (PCBs) like 2,3,3',4,4',5,5',6-octachlorobiphenyl. These atropisomers are enantiomer pairs that are stable to racemization at room temperature, which is critical for understanding their environmental and biological behavior (Püttmann et al., 1986).

Hematopoietic Tissue Distribution

- Studies on the distribution of PCBs, including this compound, in hematopoietic tissues have shown significant accumulation in the bone marrow of monkeys and mice. This finding is crucial for assessing the impact of PCBs on the hematopoietic system (Beran et al., 1983).

Corrosion Inhibition

- Research on compounds like this compound has contributed to the development of corrosion inhibitors. These inhibitors are effective in acidic solutions and play a vital role in protecting metals from corrosion (Chafiq et al., 2020).

Organic Semiconductor Research

- PCB derivatives have been evaluated for their potential use as organic semiconductors. Their structural and electronic properties are critical for applications in electronic devices (Kashiki et al., 2011).

PCB Degradation Pathways

- Understanding the degradation pathways of PCBs is crucial for environmental remediation. Studies have examined the degradation of various PCB congeners, including this compound, to identify efficient methods for their decomposition (Noma et al., 2007).

Solubility in Supercritical Fluids

- The solubility of PCB congeners in supercritical fluids has been studied to understand their behavior in various environmental conditions. This research is important for designing effective methods for PCB removal from contaminated sites (Anitescu & Tavlarides, 1999).

Chiral Effects in Enzyme Induction

- The chiral properties of PCBs, including this compound, have been studied for their effects on the induction of drug-metabolizing enzymes. Understanding these effects is crucial for assessing the biological impact of PCBs (Püttmann et al., 1989).

Density Functional Theory Studies

- Density functional theory has been applied to study the properties of PCBs, including their ionization potentials and electron affinities. Such studies are essential for understanding the electronic structure and reactivity of these compounds (Arulmozhiraja et al., 2002).

Synthesis and Identification in Breast Milk

- The synthesis of various PCB congeners, including octachlorobiphenyls, has been achieved. Identifying these compounds in human breast milk and commercial preparations is crucial for understanding human exposure to PCBs (Mullin et al., 1981).

Toxicity Estimation using Molecular Descriptors

- Quantitative structure-toxicity relationship models have been developed to estimate the toxicity of PCBs. This approach is vital for predicting the toxicological impact of PCBs without extensive experimental testing (Eddy, 2020).

Kinetic Studies of Hydroxyl Radical Oxidation

- The reaction kinetics of PCBs with hydroxyl radicals have been studied using quantitative structure-activity relationship models. Such research helps in understanding the atmospheric fate of PCBs (Yang et al., 2016).

Aberrant Mitosis Induction

- Certain PCB congeners have been found to induce aberrant mitosis, a critical factor in understanding the potential carcinogenic effects of these compounds (Jensen et al., 2000).

Wirkmechanismus

Mode of Action

This compound interacts with its targets by activating the expression of these enzyme genes . This activation leads to changes in the metabolic processes of the cell, influencing the breakdown and elimination of various substances .

Biochemical Pathways

It is known that the compound’s activation of enzyme genes can influence various metabolic pathways, potentially leading to changes in the metabolism of xenobiotics .

Pharmacokinetics

Like other pcbs, it is known to bioaccumulate and persist in the environment . Its solubility is 8.58e-08 mg/mL at 25°C

Result of Action

The activation of enzyme genes by 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can lead to changes in cellular metabolism. These changes can potentially influence the cell’s ability to metabolize and eliminate various substances, including toxins . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl. This persistence can lead to bioaccumulation, potentially increasing the compound’s impact over time .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl plays a role in various biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the detoxification and metabolism of xenobiotics, including 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl itself. The interactions between 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl and these enzymes are crucial for understanding its biochemical properties and potential health effects.

Cellular Effects

2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl has been shown to activate the expression of phase I and II xenobiotic metabolizing enzymes, which can alter cellular metabolism and detoxification processes . Additionally, this compound can disrupt cell signaling pathways, leading to changes in gene expression and potentially harmful cellular effects.

Molecular Mechanism

The molecular mechanism of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of xenobiotic metabolizing enzymes . By activating AhR, 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl induces the expression of enzymes such as CYP1A1, which are involved in its metabolism and detoxification. Additionally, this compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is known to be persistent in the environment and does not readily break down . As a result, its effects can be long-lasting and may accumulate over time. In vitro and in vivo studies have shown that prolonged exposure to 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can lead to significant biochemical and toxic effects, including liver damage and disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can induce the expression of xenobiotic metabolizing enzymes, leading to increased detoxification and metabolism . At high doses, 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can cause toxic and adverse effects, including liver damage, disruption of cellular metabolism, and potential carcinogenicity . These threshold effects highlight the importance of understanding the dosage-dependent effects of this compound in animal models.

Metabolic Pathways

2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with xenobiotic metabolizing enzymes. This compound is metabolized by phase I and II enzymes, such as CYP1A1, which catalyze its detoxification and elimination . The metabolic pathways of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can accumulate in cell membranes and tissues due to its lipophilic nature . Additionally, 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can interact with specific transporters and binding proteins, affecting its localization and distribution within the body.

Subcellular Localization

The subcellular localization of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can influence its activity and function. This compound can be found in various subcellular compartments, including the endoplasmic reticulum and mitochondria . The localization of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl within these compartments can affect its interactions with enzymes and proteins, leading to changes in cellular function and metabolism.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXBCDUYUQKWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074241 | |

| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-53-0 | |

| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,5',6-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1Y2JD283U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

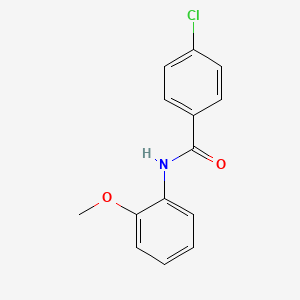

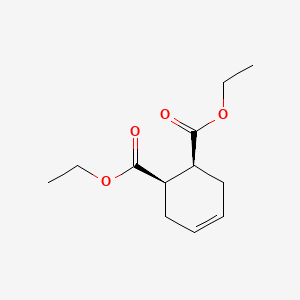

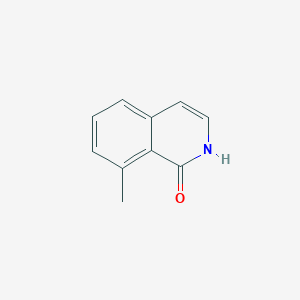

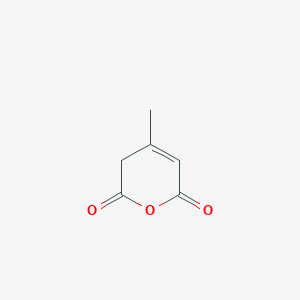

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)